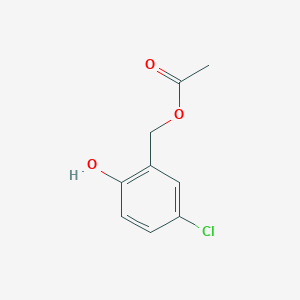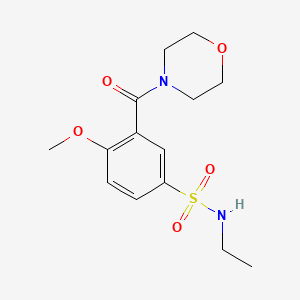
1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine, also known as 4-MABP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant interest in scientific research due to its potential therapeutic applications in various medical conditions.
Scientific Research Applications
1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine has shown potential therapeutic applications in various medical conditions such as depression, anxiety, and addiction. Recent studies have shown that 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter blocker, which makes it a potential candidate for the treatment of depression and addiction. Additionally, 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine has also shown anxiolytic effects in animal models, which makes it a potential candidate for the treatment of anxiety disorders.
Mechanism of Action
The mechanism of action of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine involves its interaction with the serotonin and dopamine transporters in the brain. 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI), which blocks the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Additionally, 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine also acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. These effects contribute to the potential therapeutic applications of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine in various medical conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine has significant effects on the levels of serotonin and dopamine in the brain. Additionally, 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine has also shown to have anxiolytic effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its potential therapeutic applications in various medical conditions. Additionally, 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. However, one of the limitations of using 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine in lab experiments is the lack of information on its potential side effects and toxicity.
Future Directions
There are several future directions for the research on 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine. One of the directions is to further investigate its potential therapeutic applications in various medical conditions such as depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine. Furthermore, future research could focus on the development of new synthetic compounds based on the structure of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine with improved therapeutic potential and reduced side effects.
Synthesis Methods
The synthesis of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine involves the reaction of 1-(2-adamantyl)piperazine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine, which is then purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
1-(2-adamantyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-25-21-4-2-16(3-5-21)15-23-6-8-24(9-7-23)22-19-11-17-10-18(13-19)14-20(22)12-17/h2-5,17-20,22H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAGPDOCYDWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-[(4-methoxyphenyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)


![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)



